tert-Butyl 4-(bromomethyl)-3-fluorobenzoate

Description

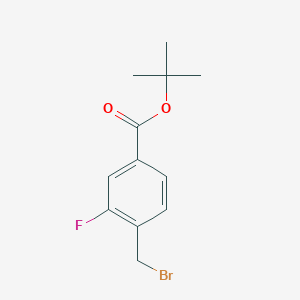

tert-Butyl 4-(bromomethyl)-3-fluorobenzoate is a brominated aromatic ester featuring a tert-butyl ester group, a bromomethyl substituent at the 4-position, and a fluorine atom at the 3-position of the benzene ring. The bromomethyl group serves as a reactive site for nucleophilic substitution or coupling reactions, while the fluorine atom introduces electron-withdrawing effects, influencing reactivity and stability.

Properties

IUPAC Name |

tert-butyl 4-(bromomethyl)-3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFO2/c1-12(2,3)16-11(15)8-4-5-9(7-13)10(14)6-8/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAZLUMSJGSPRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-(bromomethyl)-3-fluorobenzoate can be synthesized through a multi-step process. One common method involves the bromination of tert-butyl 4-methyl-3-fluorobenzoate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, forming a bromomethyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the process likely involves similar steps to the laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems may enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(bromomethyl)-3-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

Oxidation: Formation of 4-(carboxymethyl)-3-fluorobenzoic acid.

Reduction: Formation of tert-butyl 4-methyl-3-fluorobenzoate.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- tert-Butyl 4-(bromomethyl)-3-fluorobenzoate serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its bromomethyl group is particularly useful for nucleophilic substitution reactions, allowing the formation of new carbon-nitrogen or carbon-sulfur bonds .

- Medicinal Chemistry

-

Material Science

- Due to its functional groups, this compound is utilized in creating advanced materials such as polymers and liquid crystals. Its reactivity can be harnessed to modify material properties for specific applications.

Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against Hepatitis B virus (HBV). The mechanism involved inhibiting viral RNase H activity, showcasing its potential as a therapeutic agent against viral infections .

Cancer Research

Research indicated that this compound could induce apoptosis in human fibrosarcoma HT-1080 cells, suggesting its potential as an anticancer therapeutic agent. The ability to target specific cancer pathways highlights its utility in cancer treatment strategies .

Enzyme Inhibition Studies

Various studies have shown that this compound can inhibit specific enzymes involved in critical metabolic pathways. This property positions it as a lead compound for developing drugs targeting metabolic disorders .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(bromomethyl)-3-fluorobenzoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the addition of hydrogen atoms.

Comparison with Similar Compounds

Substituent Effects and Reactivity

The table below compares tert-Butyl 4-(bromomethyl)-3-fluorobenzoate with key analogs, highlighting structural differences and their implications:

Structural and Functional Differences

Fluorine vs. Methoxy Substituents: The 3-fluorine in the target compound enhances the electrophilicity of the bromomethyl group via electron withdrawal, making it more reactive in nucleophilic substitutions (e.g., Suzuki couplings) compared to 3-methoxy analogs .

Bromomethyl vs. Aromatic Bromine :

- Bromomethyl groups (e.g., in the target compound) are tailored for alkylation or cross-coupling, whereas aromatic bromine (e.g., in Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate) is more suited for metal-catalyzed aryl couplings .

Backbone Variations :

- Biphenyl systems (e.g., CAS 114772-40-6) offer rigidity and extended π-conjugation, which may improve binding in pharmaceutical intermediates or materials science applications .

- Cyclopropane-containing analogs (e.g., (bromomethyl)cyclopropane in ) exhibit strain-driven reactivity, favoring ring-opening reactions over aromatic bromomethyl derivatives .

Biological Activity

tert-Butyl 4-(bromomethyl)-3-fluorobenzoate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. The presence of the bromomethyl and fluorine substituents can influence the compound's reactivity, making it a valuable building block in the development of pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a tert-butyl group, a bromomethyl group, and a fluorine atom attached to a benzoate moiety, which contributes to its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromomethyl group can react with nucleophiles, forming covalent bonds with target molecules such as enzymes or receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities:

- Anticancer Properties : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation. For instance, studies have reported that related benzoate derivatives can inhibit tumor growth in specific cancer cell lines .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it could potentially inhibit histone deacetylases (HDACs), which play crucial roles in gene regulation and cancer progression .

Case Studies

- Inhibition of HDACs : A study investigating the inhibitory effects of fluorinated benzoate derivatives on HDACs demonstrated that structural modifications, including those found in this compound, can enhance potency. For instance, a related compound exhibited an IC50 value of 16 nM against HDAC6, indicating strong inhibitory activity .

- Antitumor Activity : Another study explored the anticancer effects of structurally similar compounds on KB tumor cells. The results showed significant inhibition of cell proliferation, with IC50 values ranging from 2.11 to 7.19 nM for various analogs .

Data Table: Biological Activity Summary

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.